
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Mechanism of Action
Target of Action
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a derivative of pyrazole, a heterocyclic compound that exhibits a wide spectrum of biological properties Pyrazole derivatives have been found to interact with various targets in the body, including enzymes, receptors, and proteins, contributing to their diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
For example, inhibition of COX-2 by some pyrazole derivatives can affect the arachidonic acid pathway, leading to reduced production of pro-inflammatory prostaglandins .
Pharmacokinetics
For instance, this compound has a molecular weight of 291.354, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the known activities of pyrazole derivatives, this compound may exert anti-inflammatory effects through the inhibition of cox-2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring. One common method includes the use of transition-metal catalysts and photoredox reactions . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods can involve the use of novel reactants and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, arylhydrazines, and transition-metal catalysts. Reaction conditions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of agricultural chemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide include other pyrazole derivatives, such as:
- 1-phenyl-3-methyl-1H-pyrazole-5-ol
- 1,3-diphenyl-1H-pyrazole-4-carboxamide
- 1-ethyl-3,5-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-ethyl-1,5-diphenyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C18H18N2O
- Molecular Weight : 290.35 g/mol
- Structure : The compound features a pyrazole ring substituted with ethyl and diphenyl groups at specific positions, enhancing its interaction with biological targets.
This compound demonstrates its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition leads to reduced inflammation and pain .
- Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been substantiated through various in vitro and in vivo studies:
Anticancer Activity
Research has highlighted the compound's efficacy against multiple cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MDA-MB-231 (Breast Cancer) | 12.50 | |
HepG2 (Liver Cancer) | 42.30 | |
A549 (Lung Cancer) | 26.00 |
These results indicate that this compound may serve as a promising lead compound for cancer therapy.
Antimicrobial Activity
Initial findings suggest that the compound may exhibit antimicrobial properties:
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability:
- Absorption : The molecular weight suggests good absorption potential.
- Distribution : Lipophilicity due to the diphenyl groups enhances tissue distribution.
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion routes.
Case Studies
Recent case studies have demonstrated the therapeutic potential of this compound:
- In Vivo Anti-inflammatory Study : In a rat model of arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to untreated controls.
- Cancer Cell Line Screening : A panel of cancer cell lines was treated with varying concentrations of the compound, revealing dose-dependent cytotoxicity and apoptosis induction.
Properties
IUPAC Name |
N-ethyl-1,5-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-2-19-18(22)16-13-20-21(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUOOACKHWONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665768 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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